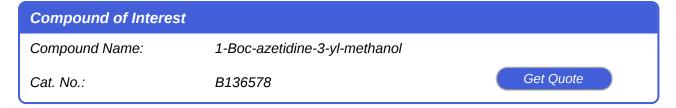


In-depth Technical Guide: 1-Boc-azetidine-3-ylmethanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

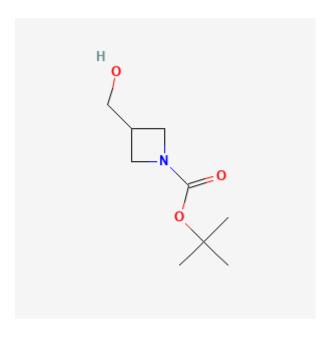
This technical guide provides a comprehensive overview of **1-Boc-azetidine-3-yl-methanol**, a crucial building block in modern medicinal chemistry. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it presents a detailed experimental protocol for its synthesis and explores its significant role as a non-cleavable linker in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The guide also includes a conceptual framework for its application in targeted protein degradation, visualized through a representative experimental workflow.

Chemical Structure and Nomenclature

1-Boc-azetidine-3-yl-methanol is a heterocyclic compound featuring an azetidine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a hydroxymethyl group.

Chemical Structure:





IUPAC Name: tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate[1][2]

Synonyms: 1-(tert-Butoxycarbonyl)-3-azetidinemethanol, (1-Boc-azetidin-3-yl)methanol, tert-butyl 3-(hydroxymethyl)-1-azetidinecarboxylate[1][2]

Physicochemical Properties

A summary of the key quantitative data for **1-Boc-azetidine-3-yl-methanol** is presented in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₇ NO ₃	[1][2]
Molecular Weight	187.24 g/mol	[1][2]
Melting Point	55 °C	[1]
Boiling Point	270.3 °C at 760 mmHg	[1]
Density	1.116 g/cm ³	[1]
Solubility	Soluble in Dimethyl sulfoxide (DMSO)	[1]
CAS Number	142253-56-3	[1][2]



Experimental Protocol: Synthesis of 1-Bocazetidine-3-yl-methanol

This section details a common and effective method for the synthesis of **1-Boc-azetidine-3-yl-methanol**, starting from **1-N-Boc-3-azetidinecarboxylic** acid.

Reaction Scheme:

Materials and Reagents:

- 1-N-Boc-3-azetidinecarboxylic acid
- Borane-tetrahydrofuran complex (BH₃·THF) solution
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EtOAc)
- Deionized water
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- Reaction Setup: A solution of 1-N-Boc-3-azetidinecarboxylic acid in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.
- Reduction: A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise to the cooled solution of the starting material with continuous stirring. The reaction mixture is maintained at 0 °C for approximately one hour.
- Quenching: After the reaction is complete, the excess borane is quenched by the slow, dropwise addition of deionized water.



- Extraction: The reaction mixture is then diluted with ethyl acetate (EtOAc) and washed with deionized water. The organic layer is collected.
- Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield 1-Bocazetidine-3-yl-methanol as a clear oil.

Characterization: The final product can be characterized by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Development

1-Boc-azetidine-3-yl-methanol serves as a critical linker in the synthesis of complex therapeutic molecules, particularly in the fields of oncology and targeted protein degradation.

Role in Antibody-Drug Conjugates (ADCs)

In the design of ADCs, a linker connects a monoclonal antibody to a potent cytotoxic payload. **1-Boc-azetidine-3-yl-methanol** can be incorporated into non-cleavable linkers. These linkers are designed to be stable in the bloodstream and only release the payload after the ADC has been internalized by the target cancer cell and undergone lysosomal degradation. The azetidine ring provides a rigid and stable scaffold, contributing to the overall stability of the ADC.

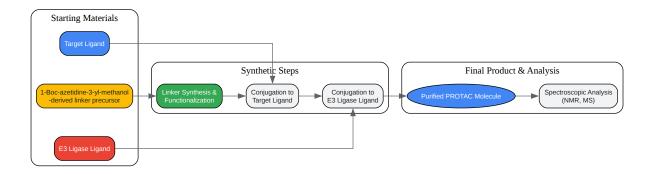
Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components. **1-Boc-azetidine-3-yl-methanol** is utilized in the synthesis of the linker component of PROTACs. The linker's length, rigidity, and chemical nature are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The azetidine moiety within the linker can provide conformational constraint, which can be advantageous for optimizing the geometry of the ternary complex.

Visualization of Experimental Workflow



The following diagram illustrates a generalized experimental workflow for the synthesis of a PROTAC, highlighting the integration of the **1-Boc-azetidine-3-yl-methanol**-derived linker.



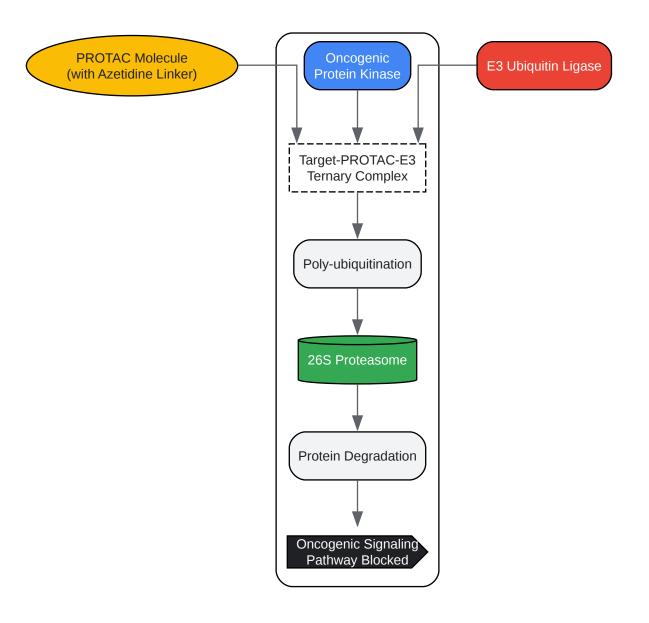
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Caption: Generalized workflow for PROTAC synthesis.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

While a specific signaling pathway targeted by a PROTAC utilizing a **1-Boc-azetidine-3-yl-methanol** linker is not detailed in the public literature, the following diagram illustrates the general mechanism of action for a PROTAC targeting an oncogenic protein kinase within a cancer-related signaling pathway.





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Caption: PROTAC mechanism of action in a cancer cell.

Conclusion

1-Boc-azetidine-3-yl-methanol is a valuable and versatile building block in the synthesis of complex therapeutic agents. Its well-defined structure and reactivity make it an ideal component for the construction of linkers in ADCs and PROTACs. The continued exploration of its applications is expected to contribute significantly to the development of next-generation targeted therapies for a range of diseases, most notably cancer. The information provided in



this guide serves as a foundational resource for researchers and scientists working in the field of drug discovery and development.

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